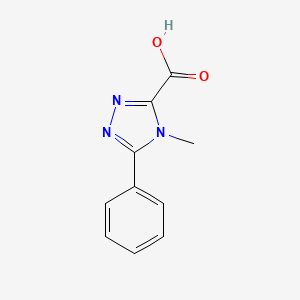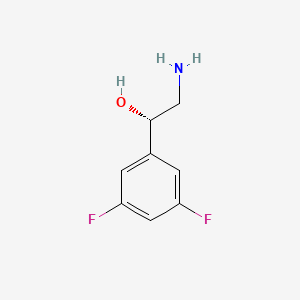
(2-Bromo-5-methoxyphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9BrOS It is characterized by the presence of a bromine atom, a methoxy group, and a thiol group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)methanethiol typically involves the bromination of 5-methoxybenzyl alcohol followed by thiolation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The thiolation step can be achieved using thiolating agents like thiourea under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-methoxyphenyl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenylmethanethiol.
Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-methoxyphenyl)methanethiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-methoxyphenyl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-5-methoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Bromo-5-methoxytoluene: Similar structure but with a methyl group instead of a thiol group.
N-Acetyl-2-bromo-5-methoxyaniline: Contains an acetylated amine group instead of a thiol group .
Uniqueness
(2-Bromo-5-methoxyphenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in biochemical and medicinal research.
Eigenschaften
Molekularformel |
C8H9BrOS |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
(2-bromo-5-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrOS/c1-10-7-2-3-8(9)6(4-7)5-11/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
VRSPHBVPMIQERQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)
![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)

![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)





![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)
